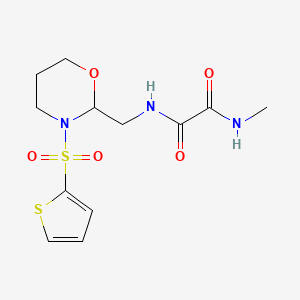

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

描述

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a thiophene sulfonyl-substituted 1,3-oxazinan-2-ylmethyl group at the N2 position and a methyl group at the N1 position. Oxalamides are characterized by their ability to form hydrogen-bonded β-sheet-like structures via dual amide linkages, driving self-assembly and crystallization . The thiophene sulfonyl moiety introduces steric and electronic effects that may modulate solubility, thermal stability, and nucleation efficiency compared to simpler alkyl or aryl derivatives.

属性

IUPAC Name |

N-methyl-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5S2/c1-13-11(16)12(17)14-8-9-15(5-3-6-20-9)22(18,19)10-4-2-7-21-10/h2,4,7,9H,3,5-6,8H2,1H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTHDKSUBNNJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of a thiophene derivative with a sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with an oxazinan derivative under controlled conditions to form the desired oxazinan ring. Finally, the oxazinan intermediate is coupled with an oxalamide derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and purification techniques to ensure the final product meets the required specifications.

化学反应分析

Types of Reactions

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The oxazinan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.

科学研究应用

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

作用机制

The mechanism of action of N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to changes in cellular pathways and biological responses.

相似化合物的比较

Key Observations:

- Hydrogen Bonding and Self-Assembly: All oxalamides share the β-sheet-forming oxalamide core, but substituents influence aggregation dynamics. For example, compound 1’s methylene spacers enhance melt miscibility in PHB, while its diethyl end-groups limit nucleation efficiency compared to compound 2’s PHB-mimetic groups .

- Thermal Behavior : Compound 1 exhibits three endothermic transitions (59.2°C, 147.9°C, 203.4°C) attributed to hydrogen-bond weakening, linker mobility, and melting . The target compound’s sulfonyl group likely increases thermal stability but may shift transitions depending on spacer length.

- Nucleation Efficiency : Compound 2’s tailored end-groups and shorter spacers improve PHB crystallization temperature (Tc) by 20–25°C, demonstrating the critical role of polymer-nucleator chemical compatibility . The target compound’s thiophene sulfonyl group may enhance miscibility in aromatic polymers but could phase-separate prematurely in aliphatic systems like PHB.

Solubility and Miscibility

- Compound 1 dissolves in water under high-temperature pressure (150°C), forming defect-free crystals after cooling . Its alkyl end-groups promote melt miscibility in PHB, whereas bulkier substituents (e.g., benzyl in ) reduce solubility .

- The target compound’s thiophene sulfonyl group may enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but hinder dispersion in non-polar polymer melts.

Structural Insights from Crystallography

- The thiophene sulfonyl group’s steric bulk may disrupt planarity, altering crystal packing and nucleation efficacy.

生物活性

N1-methyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxalamide moiety linked to a thiophenesulfonyl group and an oxazinan ring. The molecular formula is C15H23N3O4S, which indicates the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole and thiadiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis (Mtb) with inhibition percentages ranging from 91% to 96% at varying concentrations . This suggests that the compound may possess similar antimicrobial properties.

Anticancer Activity

A study focused on oxazinonaphthalene derivatives demonstrated notable cytotoxicity against various cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells). Compounds within this class exhibited IC50 values ranging from 4.47 to 52.8 μM, indicating their potential as anticancer agents . Given the structural similarities, it is plausible that this compound may also exhibit anticancer properties.

Case Study 1: Antitubercular Activity

In vitro studies on oxadiazole compounds revealed substantial activity against Mtb strains. For example, compound 2a achieved a 92% inhibition rate at both tested concentrations (250 μg/mL and 100 μg/mL) . The structural characteristics of this compound suggest it could similarly inhibit Mtb growth.

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation involving novel oxazinonaphthalene analogs, compounds were evaluated for their cytotoxic effects against various cancer cell lines. The most effective compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization . This mechanism may also be applicable to this compound, warranting further investigation into its anticancer potential.

Data Tables

| Activity | Compound | IC50/EC | Notes |

|---|---|---|---|

| Antitubercular | Compound 2a | 0.072 μM | Effective against Mtb |

| Anticancer | Oxazinonaphthalene analogs | 4.47 - 52.8 μM | Induces G2/M phase arrest |

| Antimicrobial | Various oxadiazole derivatives | Up to 96% inhibition | Effective against multiple pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。